Structural and Physicochemical Differentiation: Lamotrigine N-Acetate vs. Lamotrigine and Other Process Impurities
Lamotrigine N-Acetate (C11H9Cl2N5O, MW 298.13 g/mol) is structurally distinct from the parent drug lamotrigine (C9H7Cl2N5, MW 256.09 g/mol) and other key impurities like EP Impurity A (oxo-analog, C9H6Cl2N4O, MW 257.08 g/mol) or the N-methyl metabolite (C10H9Cl2N5, MW 270.12 g/mol) . This fundamental difference in molecular composition and weight provides a clear basis for its unique identification and quantification in analytical methods. The compound is characterized by a melting point range of 242-244°C and solubility in isopropanol and methanol, which differs from the solubility and thermal properties of lamotrigine and its other related compounds .
| Evidence Dimension | Molecular Weight and Melting Point |
|---|---|
| Target Compound Data | MW = 298.13 g/mol; Melting Point = 242-244°C |
| Comparator Or Baseline | Lamotrigine (CAS 84057-84-1): MW = 256.09 g/mol; EP Impurity A (oxo-analog, CAS 252186-78-0): MW = 257.08 g/mol; N-Methyl Lamotrigine: MW = 270.12 g/mol |
| Quantified Difference | ΔMW from lamotrigine: +42.04 g/mol; ΔMW from oxo-analog: +41.05 g/mol |
| Conditions | Standard ambient conditions; data from chemical databases and supplier certificates of analysis |
Why This Matters
This distinct molecular weight is critical for mass spectrometry-based identification and quantification, ensuring that the correct impurity is being monitored and not misidentified as another closely related compound.
